molecular formula C23H27N5O3 B020965 Prazobind CAS No. 107021-36-3

Prazobind

Cat. No.: B020965
CAS No.: 107021-36-3
M. Wt: 421.5 g/mol
InChI Key: MXXRJJCMLRPJOF-UHFFFAOYSA-N
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Description

Prazobind is a prazosinoid substance known for its ability to block insulin stimulation of inositol phosphate accumulation. It is an effective α1 adrenoceptor blocker, which makes it significant in various pharmacological applications .

Mechanism of Action

Target of Action

Prazobind, also known as Prazosin, is a potent alpha 1-adrenoceptor blocker . It primarily targets the alpha-1 adrenergic receptors, which are essential for the regulation of blood pressure in humans . These receptors are located postsynaptically, i.e., after the nerve junction or space between a nerve fiber and target tissue . The alpha-1 receptors are found in tissues such as the hippocampus (alpha 1A) and liver (alpha 1B) .

Mode of Action

This compound competes for alpha 1-adrenoceptor binding sites with a similar potency in tissues enriched in both the alpha 1A and alpha 1B subtypes . By inhibiting the postsynaptic alpha-1 adrenoceptors, this compound blocks the vasoconstricting (narrowing) effect of catecholamines (epinephrine and norepinephrine) on the vessels, leading to peripheral blood vessel dilation .

Biochemical Pathways

The biochemical pathways affected by this compound involve the regulation of blood pressure and the constriction of arteries and veins . By blocking the action of catecholamines on the Alpha-1 receptors of the blood vessels, this compound causes vasodilation, which decreases total peripheral resistance and blood pressure .

Pharmacokinetics

This compound is extensively metabolized by the liver and has high first-pass metabolism and low oral bioavailability . The time of peak concentration occurs between 1 and 3 hours after oral administration, with wide interindividual variations . This compound is highly (92 to 97%) bound to human plasma proteins (albumin and alpha 1-acid glycoprotein) and the extent of binding is independent of the plasma concentration of the drug in the range of 20 to 150 ng/ml . Only 6% of this compound is excreted unchanged, mainly in the urine .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the proliferation, migration, and invasion of certain cells, such as U251 and U81 cells . It also increases the apoptosis rate of these cells and the protein expression levels of Bax and active Caspase-3 .

Action Environment

The action of this compound can be influenced by various environmental factors. In both cases, the plasma free fraction of this compound is increased and plasma elimination half-life is longer . Therefore, the dosage of this compound should be titrated cautiously in such patients .

Biochemical Analysis

Biochemical Properties

Prazobind plays a significant role in biochemical reactions by inhibiting the binding of α1-adrenergic receptor ligands. It interacts with enzymes, proteins, and other biomolecules such as norepinephrine and α1-adrenergic receptors. The nature of these interactions involves competitive inhibition, where this compound binds to the receptor sites, preventing the natural ligand from exerting its effects . This interaction is crucial in modulating vascular tone and blood pressure.

Cellular Effects

This compound affects various types of cells and cellular processes. In vascular smooth muscle cells, it inhibits norepinephrine-induced contraction, leading to vasodilation . In neuronal cells, this compound has been shown to reduce hyperarousal symptoms and nightmares in patients with post-traumatic stress disorder by modulating noradrenergic signaling pathways . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by altering the activity of α1-adrenergic receptors .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to α1-adrenergic receptors, which are G protein-coupled receptors. By binding to these receptors, this compound inhibits the activation of downstream signaling pathways that lead to vasoconstriction and increased blood pressure . This inhibition results in vasodilation and a decrease in blood pressure. This compound also affects gene expression by modulating the transcription of genes involved in adrenergic signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of up to four years . Over time, this compound’s effects on cellular function can vary, with long-term studies showing sustained inhibition of α1-adrenergic receptor activity and consistent vasodilatory effects . Degradation of the compound can occur under certain conditions, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces blood pressure without significant adverse effects . At higher doses, this compound can cause hypotension, dizziness, and other toxic effects . Studies in dogs and cats have shown that the compound’s efficacy in reducing urethral resistance and managing hypertension is dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through liver metabolism. It undergoes demethylation and conjugation, resulting in various metabolites . These metabolic processes are facilitated by enzymes such as cytochrome P450 . The compound’s metabolism affects its bioavailability and duration of action, with significant implications for its therapeutic use .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as organic cation transporter 1 (OCT1), which facilitates its uptake into cells . This compound’s distribution is influenced by its binding to plasma proteins, which affects its localization and accumulation in target tissues . This distribution is crucial for its therapeutic effects, particularly in the cardiovascular system .

Subcellular Localization

This compound’s subcellular localization is primarily within the plasma membrane, where it interacts with α1-adrenergic receptors . The compound’s activity and function are influenced by its localization, with targeting signals and post-translational modifications directing it to specific compartments . This localization is essential for its role in modulating adrenergic signaling and vascular tone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prazobind involves the reaction of 4-amino-6,7-dimethoxy-2-quinazolinyl with 1-piperazinyl and 2-furylmethanone under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Prazobind undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to yield various reduced forms.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Prazobind has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Prazosin: Another α1 adrenoceptor blocker used in the treatment of hypertension and benign prostatic hyperplasia.

    Terazosin: Similar to Prazosin but with a longer duration of action.

    Doxazosin: Known for its extended-release formulation, making it suitable for once-daily dosing.

Uniqueness of Prazobind: this compound is unique due to its specific blocking of insulin stimulation of inositol phosphate accumulation, which is not a characteristic shared by all α1 adrenoceptor blockers. This makes it particularly valuable in research settings where this specific pathway is of interest .

Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-bicyclo[2.2.2]octa-2,5-dienyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14/h3,5,11-15H,4,6-10H2,1-2H3,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXRJJCMLRPJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC5CCC4C=C5)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80910214
Record name (Bicyclo[2.2.2]octa-2,5-dien-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107021-36-3
Record name Szl 49
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107021363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Bicyclo[2.2.2]octa-2,5-dien-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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